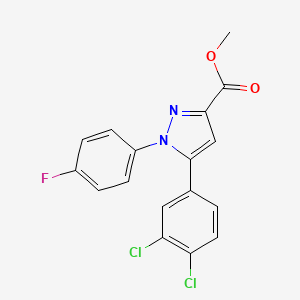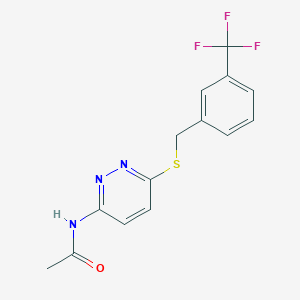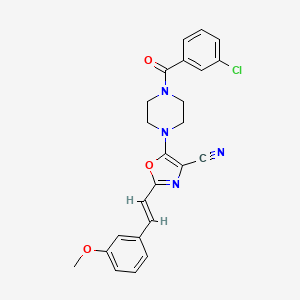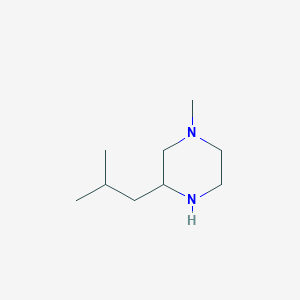
5-(3,4-ジクロロフェニル)-1-(4-フルオロフェニル)-1H-ピラゾール-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, also known as MDPFPC, is a synthetic pyrazole carboxylate compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical diagnosis. This compound has been evaluated for its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.
科学的研究の応用
- 抗炎症剤: 研究者は、この化合物が非ステロイド系抗炎症薬(NSAID)に構造的に似ていることから、その抗炎症作用の可能性を探求してきました。 炎症経路を阻害し、治療上の利点をもたらす可能性があります .
- 抗がん活性: 一部の研究では、この化合物ががん細胞に対して細胞毒性を示すことが示されています。 研究者は、この化合物を抗がん剤として使用できる可能性を調査しています .
医薬品化学と創薬
作用機序
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to bind to the active site of the enzyme, which prevents it from breaking down acetylcholine and thus increases the amount of acetylcholine available for neurotransmission. In addition, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to increase the amount of acetylcholine available for neurotransmission, which can lead to improved memory, learning, and cognitive function. In addition, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation. Finally, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential to act as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation.
実験室実験の利点と制限
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several potential advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound, and thus its effects may not be similar to those of natural compounds. Furthermore, it is important to consider the potential side effects of this compound when using it in lab experiments.
将来の方向性
There are several potential future directions for the study of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Further research could be conducted to explore its potential applications in the fields of drug development and medical diagnosis. Additionally, more studies could be conducted to evaluate its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments. Finally, further research could be conducted to explore its potential to act as a neuroprotective agent, as well as its potential to inhibit the growth of cancer cells.
合成法
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be synthesized via several methods, including the condensation of 4-fluoroaniline and 5-chloro-3-methylpyrazole-4-carboxylic acid in aqueous solution, the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a base, and the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a catalyst. These methods have been found to be effective in producing methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in high yields.
特性
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBCWUKNDGPFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)


![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)


![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
